An In-depth Technical Guide to 2-(Tetrazol-1-yl)pyrimidin-5-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(Tetrazol-1-yl)pyrimidin-5-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Tetrazol-1-yl)pyrimidin-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document combines reported information with theoretically predicted properties to offer a thorough resource for researchers.
Molecular Structure and Physicochemical Properties
2-(Tetrazol-1-yl)pyrimidin-5-amine is a bicyclic aromatic compound featuring a pyrimidine ring substituted with a tetrazole at the 2-position and an amine group at the 5-position. The presence of multiple nitrogen atoms and the aromatic nature of both rings confer distinct electronic and chemical properties to the molecule.
Table 1: Physicochemical Properties of 2-(Tetrazol-1-yl)pyrimidin-5-amine
| Property | Value | Source/Method |
| Molecular Formula | C₅H₅N₇ | - |
| Molecular Weight | 163.14 g/mol | [1] |
| CAS Number | 1211587-61-9 | [1] |
| Predicted LogP | -0.8 | [1] |
| Predicted Hydrogen Bond Donors | 1 | [1] |
| Predicted Hydrogen Bond Acceptors | 6 | [1] |
| Predicted Topological Polar Surface Area | 95.4 Ų | [1] |
| Predicted pKa (most acidic) | ~4.9 (Tetrazole N-H) | Based on tetrazole pKa[2] |
| Predicted pKa (most basic) | ~3.7 (Pyrimidine N) | Based on 2-aminopyrimidine pKa[3] |
Note: Most values are computationally predicted due to a lack of published experimental data.
The tetrazole ring is known to be a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic properties of a drug candidate.[2] The aminopyrimidine moiety is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various biological interactions.[4][5]
Synthesis and Purification
A reported synthetic route to 2-(Tetrazol-1-yl)pyrimidin-5-amine involves the reduction of its nitro precursor, 5-nitro-2-(1H-tetrazol-1-yl)-pyrimidine.[1]
Scheme 1: Synthesis of 2-(Tetrazol-1-yl)pyrimidin-5-amine
Caption: Synthetic pathway for 2-(Tetrazol-1-yl)pyrimidin-5-amine.
Experimental Protocol: Reduction of 5-nitro-2-(1H-tetrazol-1-yl)-pyrimidine[1]
-
Dissolution: Dissolve 5-nitro-2-(1H-tetrazol-1-yl)-pyrimidine in methanol.
-
Catalyst Addition: Add 10% palladium on activated charcoal to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-(Tetrazol-1-yl)pyrimidin-5-amine by a suitable method, such as recrystallization or column chromatography, to yield the final product.
Spectroscopic Analysis (Predicted)
Due to the absence of published experimental spectra for 2-(Tetrazol-1-yl)pyrimidin-5-amine, the following are predicted characteristics based on the analysis of its functional groups and related structures.[6][7][8]
1H NMR Spectroscopy
-
Tetrazole Proton (1H): A singlet is expected in the downfield region, typically around δ 9.0-10.0 ppm.
-
Pyrimidine Protons (2H): Two doublets (or a singlet depending on the symmetry) are anticipated for the protons on the pyrimidine ring.
-
Amine Protons (2H): A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent-dependent.
13C NMR Spectroscopy
-
Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the aromatic region.
-
Tetrazole Carbon: A single signal for the carbon atom of the tetrazole ring.
Infrared (IR) Spectroscopy
-
N-H Stretching (Amine): A pair of bands in the region of 3300-3500 cm⁻¹.
-
N-H Bending (Amine): A band around 1600-1650 cm⁻¹.
-
C=N and C=C Stretching (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
Ring Vibrations (Tetrazole and Pyrimidine): Characteristic absorptions in the fingerprint region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): Expected at m/z = 163.06.
-
Fragmentation: Fragmentation patterns would likely involve the loss of N₂ from the tetrazole ring and other characteristic cleavages of the pyrimidine and amine groups.
Reactivity and Chemical Behavior
The chemical reactivity of 2-(Tetrazol-1-yl)pyrimidin-5-amine is dictated by its functional groups: the tetrazole ring, the pyrimidine ring, and the primary amine.
-
Acidity and Basicity: The tetrazole proton is weakly acidic (pKa ~4.9), while the pyrimidine nitrogens and the exocyclic amine are basic.[2][3] The molecule is amphoteric and can be protonated or deprotonated depending on the pH.
-
Alkylation and Acylation of the Amine: The primary amine group is nucleophilic and can undergo reactions such as alkylation and acylation to form a variety of derivatives.
-
Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient, making electrophilic substitution challenging. However, the activating amino group may facilitate substitution at certain positions.
-
Nucleophilic Aromatic Substitution: The pyrimidine ring can be susceptible to nucleophilic attack, particularly if further activated by electron-withdrawing groups.
-
Coordination Chemistry: The multiple nitrogen atoms make this molecule a potential ligand for coordination with metal ions.[4]
Potential Applications in Drug Discovery
While specific biological activities for 2-(Tetrazol-1-yl)pyrimidin-5-amine are not widely reported, the structural motifs present suggest several potential applications in drug discovery.
-
Kinase Inhibition: Pyrimidine and its fused derivatives are well-known scaffolds for kinase inhibitors. For example, various pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against kinases like PI3Kδ.[9]
-
Antimicrobial and Anticancer Agents: Tetrazole and pyrimidine moieties are found in numerous compounds with demonstrated antimicrobial and anticancer properties.[7][10][11] The combination of these two pharmacophores in a single molecule is a promising strategy for the development of new therapeutic agents.
-
Bioisostere for Carboxylic Acids: The tetrazole group can act as a metabolically stable substitute for a carboxylic acid, which is a common strategy in drug design to improve pharmacokinetic profiles.[12]
Safety and Handling
No specific safety data for 2-(Tetrazol-1-yl)pyrimidin-5-amine is available. However, based on the properties of related compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.
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